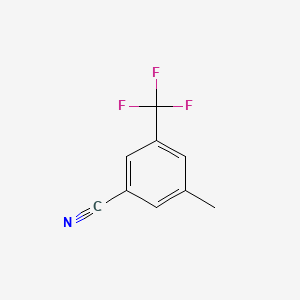

3-Methyl-5-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJHJNBBWUGJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379602 | |

| Record name | 3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-04-9 | |

| Record name | 3-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile

CAS Number: 261952-04-9

Abstract

3-Methyl-5-(trifluoromethyl)benzonitrile, identified by the CAS number 261952-04-9, is a substituted aromatic nitrile of significant interest in synthetic organic chemistry. This technical guide aims to provide a comprehensive overview for researchers, scientists, and professionals in drug development, consolidating available information on its properties, potential applications, and synthetic considerations. However, it is critical to note at the outset that detailed experimental protocols and in-depth mechanistic studies on this specific molecule are not widely available in the public domain. Much of the available data is for analogous structures, such as its fluoro-substituted counterpart, which underscores the need for further research and publication in this area. This guide will synthesize the currently accessible information and provide a framework for future investigation.

Introduction: The Significance of Trifluoromethylated Benzonitriles

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This functional group can profoundly alter a compound's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] The benzonitrile scaffold, in turn, is a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The combination of these two moieties in this compound suggests its potential as a key intermediate in the development of novel bioactive compounds.

This guide will navigate the known characteristics of this molecule, drawing parallels with closely related compounds where necessary, to provide a scientifically grounded perspective on its utility and handling.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and inherent properties.

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a methyl group, a trifluoromethyl group, and a nitrile group at positions 3, 5, and 1, respectively.

Molecular Formula: C₉H₆F₃N

Molecular Weight: 185.15 g/mol

Physicochemical Data

Quantitative data for this compound is not extensively documented. The following table presents predicted and available data, highlighting the current gaps in knowledge.

| Property | Value | Source |

| CAS Number | 261952-04-9 | [Vendor Information] |

| Molecular Formula | C₉H₆F₃N | [Calculated] |

| Molecular Weight | 185.15 g/mol | [Calculated] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

The absence of experimentally verified data for key physical properties such as boiling point, melting point, and solubility necessitates that researchers perform their own characterizations.

Synthetic Pathways: A Prospective Analysis

Conceptual Synthetic Workflow

A plausible synthetic approach would likely involve the modification of a pre-existing substituted benzene ring. A logical workflow could be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Key Considerations for Synthesis

-

Starting Material Selection: The choice of starting material is crucial and will dictate the overall synthetic strategy. Commercially available 3-bromo-5-methylaniline or a related compound could serve as a viable precursor.

-

Introduction of the Nitrile Group: The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

-

Trifluoromethylation: The introduction of the -CF3 group is often the most challenging step. Modern trifluoromethylation reagents, such as the Ruppert-Prakash reagent (TMSCF3), offer efficient and relatively mild conditions for this transformation.

Note: The proposed synthetic pathway is hypothetical and would require significant experimental optimization and validation.

Potential Applications in Research and Development

The true value of a chemical intermediate is realized in its application. While specific uses for this compound are not yet widely reported, its structural motifs point towards several areas of high potential.

Pharmaceutical Drug Discovery

The trifluoromethyl group is a well-established bioisostere for other functionalities and can significantly enhance the pharmacological profile of a drug candidate. The benzonitrile moiety can be a precursor to other functional groups or act as a key binding element. Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature trifluoromethylated aromatic rings.

-

Neuroscience: The lipophilicity imparted by the -CF3 group can aid in crossing the blood-brain barrier, making it a valuable feature for CNS-targeting drugs.

-

Inflammatory Diseases: A number of anti-inflammatory drugs incorporate fluorinated scaffolds.

Agrochemicals

Similar to pharmaceuticals, the inclusion of a -CF3 group can enhance the potency and environmental persistence of herbicides and pesticides.

Materials Science

Substituted benzonitriles can be utilized in the synthesis of advanced polymers and liquid crystals. The polarity of the nitrile group combined with the properties of the trifluoromethyl group could lead to materials with unique electronic and optical properties.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous until proven otherwise.

General Laboratory Safety Precautions

When handling this compound, the following personal protective equipment (PPE) should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

All manipulations should be conducted in a well-ventilated fume hood.

First Aid Measures

In the absence of specific data, general first aid procedures for chemical exposure should be followed:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Future Outlook and Research Directions

The current landscape of publicly available information on this compound presents more questions than answers. This represents a significant opportunity for the scientific community. Key areas for future research include:

-

Development and Publication of a Robust Synthetic Protocol: A detailed, peer-reviewed synthesis method would be invaluable to the research community.

-

Thorough Physicochemical Characterization: Experimental determination of key properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) is essential.

-

Exploration of its Synthetic Utility: Research into the derivatization of this compound and the biological activity of its downstream products is needed to unlock its full potential.

-

Generation of a Comprehensive Safety Profile: Toxicological studies are required to produce a complete MSDS.

Conclusion

This compound is a chemical compound with considerable potential as a building block in medicinal chemistry and materials science. However, the lack of comprehensive, publicly available data on its synthesis, properties, and safety is a significant barrier to its widespread adoption. This technical guide has aimed to consolidate the available information and provide a forward-looking perspective on the research needed to fully elucidate the scientific and commercial value of this intriguing molecule. It is our hope that this guide will serve as a catalyst for further investigation into this promising area of synthetic chemistry.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

3-Methyl-5-(trifluoromethyl)benzonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-5-(trifluoromethyl)benzonitrile

For the modern researcher and drug development professional, a comprehensive understanding of a compound's physical properties is the bedrock of successful experimental design and application. This guide offers a detailed examination of this compound, a substituted aromatic nitrile of increasing interest in synthetic chemistry. As a Senior Application Scientist, my objective is to present not just the available data, but also the scientific rationale behind its interpretation and the methodologies for its empirical determination.

This document is structured to provide a holistic view, beginning with the foundational molecular characteristics and progressing to a discussion of its macroscopic physical properties. We will address the current landscape of available data, acknowledge existing gaps in the literature, and provide standardized protocols for researchers to determine these properties in their own laboratories.

A compound's physical behavior is a direct manifestation of its molecular structure. Therefore, we begin with the fundamental identifiers and the architecture of this compound.

Core Identifiers:

-

Chemical Name: this compound

Structural Analysis:

The molecule features a benzene ring substituted with three key functional groups: a methyl group (-CH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N) at positions 3, 5, and 1, respectively. The trifluoromethyl group, with its strong electron-withdrawing nature, and the polar nitrile group significantly influence the molecule's electronic distribution and intermolecular forces, which in turn dictate its physical properties.

Sources

A Comprehensive Technical Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

3-Methyl-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a nitrile (-CN), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group on a benzene ring, provides a strategic combination of reactivity and stability. The trifluoromethyl group, in particular, is a prized motif in medicinal chemistry, known for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide offers an in-depth exploration of the physicochemical properties, synthesis, analytical characterization, and synthetic utility of this important building block, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and research. The compound is characterized by its distinct molecular structure, which dictates its physical behavior and spectroscopic signature.

Core Chemical Properties

The key physicochemical data for this compound are summarized below. These values are essential for planning reactions, purification procedures, and safe handling.

| Property | Value | Source |

| CAS Number | 261952-04-9 | [2] |

| Molecular Formula | C₉H₆F₃N | [2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/solid | Varies by purity |

| Boiling Point | ~190-200 °C (Predicted) | N/A |

| Melting Point | Not widely reported, expected to be low | N/A |

Visualization of Chemical Structure

The arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity. The following diagram illustrates the chemical structure.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves a multi-step sequence starting from a simpler, commercially available precursor. A common and reliable approach is the cyanation of a corresponding aryl halide. The following workflow outlines a representative synthesis from 3-bromo-5-methylbenzotrifluoride.

Synthetic Workflow Diagram

This diagram illustrates the key transformation in the synthesis.

Caption: General workflow for the synthesis of the target compound via cyanation.

Detailed Experimental Protocol

This protocol describes a palladium-catalyzed cyanation, a common method for this type of transformation.[3][4]

Objective: To synthesize this compound from 3-bromo-5-methylbenzotrifluoride.

Materials:

-

3-bromo-5-methylbenzotrifluoride (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-5-methylbenzotrifluoride, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).

-

Causality: The inert nitrogen atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Zinc cyanide is often preferred over copper cyanide for its lower toxicity and better compatibility with sensitive functional groups.

-

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for the reaction to proceed at a reasonable rate.

-

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Extraction: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer three times with toluene.

-

Causality: The aqueous bicarbonate wash helps to neutralize any acidic byproducts and quench the reaction. Toluene is a suitable extraction solvent that is immiscible with water and effectively dissolves the organic product.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to yield the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the following section.

-

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitrile and trifluoromethyl groups. ¹⁹F NMR is a definitive technique that will show a singlet corresponding to the -CF₃ group.[5] ¹³C NMR will show distinct signals for all nine carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 185, confirming the molecular weight.[2] The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[6]

-

Gas Chromatography (GC): GC analysis is an excellent method for assessing the purity of the final product, typically showing a single major peak for the desired compound.

Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its functional groups, allowing for selective transformations.

Caption: Key reactive sites on the this compound scaffold.

-

The Nitrile Group: This is arguably the most versatile handle. It can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing entry points to amide bond formations or further derivatization.

-

The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the -CN and -CF₃ groups. However, nucleophilic aromatic substitution (SₙAr) may be possible under specific conditions if a suitable leaving group is present.

-

The Methyl Group: The benzylic protons of the methyl group can be targeted for radical reactions, such as bromination using N-bromosuccinimide (NBS), to install a handle for further functionalization.

This multi-faceted reactivity makes the molecule a valuable precursor for creating libraries of complex compounds for high-throughput screening in drug discovery.[7]

Applications in Medicinal Chemistry and Drug Discovery

The 3-methyl-5-(trifluoromethyl)phenyl motif is found in a variety of biologically active molecules. The trifluoromethyl group is particularly important as it can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, which is crucial for oral bioavailability.[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted benzonitriles.[7] The nitrile group can act as a key hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of kinases.

-

Agrochemicals: Similar to pharmaceuticals, the structural features of this compound are beneficial in the design of modern pesticides and herbicides, where metabolic stability and target affinity are critical for efficacy.[8][9]

-

Scaffold for Novel Therapeutics: As an intermediate, it serves as a starting point for synthesizing compounds targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[11]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for researchers in organic synthesis and drug development. Its unique combination of reactive handles—the nitrile, methyl, and trifluoromethyl-substituted aromatic ring—provides a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Retrieved from [Link]

-

LookChem. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. rsc.org [rsc.org]

- 6. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Fluoro-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

A Technical Guide to Fluorinated Benzonitriles: A Case Study on 3-Fluoro-5-(trifluoromethyl)benzonitrile

Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern medicinal and agrochemical research. While the initial topic of interest was its methyl-analogue, 3-Methyl-5-(trifluoromethyl)benzonitrile (Molecular Formula: C₉H₆F₃N, Molecular Weight: 185.15 g/mol [1][2]), the publicly available, in-depth technical data for this specific compound is limited. In contrast, the closely related fluoro-analogue is well-documented and serves as a superior subject for an in-depth guide intended for researchers and drug development professionals. This document details the physicochemical properties, a validated synthetic workflow, critical applications, and safety protocols for 3-Fluoro-5-(trifluoromethyl)benzonitrile, thereby providing a robust framework for understanding this important class of chemical intermediates.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Fluorine-containing organic molecules are of paramount importance in the life sciences. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, into molecular scaffolds can dramatically and beneficially alter a compound's properties. These alterations include enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics that can improve target binding affinity.[3]

The benzonitrile scaffold provides a versatile platform for building molecular complexity, with the nitrile group serving as a valuable synthetic handle or a key pharmacophoric element.[4] 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1) is a prime example of a reagent that combines these features, making it a highly valuable intermediate in the synthesis of complex, biologically active molecules.[5] Its structure is leveraged in the development of novel pharmaceuticals and advanced agrochemicals, highlighting its role as a cornerstone in modern chemical synthesis.[3][5]

Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in a laboratory setting. The key data for 3-Fluoro-5-(trifluoromethyl)benzonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₄N | [5][6] |

| Molecular Weight | 189.11 g/mol | [5][6] |

| CAS Number | 149793-69-1 | [6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | ~179.9 °C at 760 mmHg | |

| Density | ~1.4 g/cm³ | |

| Flash Point | ~65.6 °C | |

| Refractive Index | n20/D ~1.444 |

Synthesis and Characterization Workflow

The synthesis of specialty reagents like 3-Fluoro-5-(trifluoromethyl)benzonitrile requires a multi-step, controlled approach to ensure high purity and yield. While numerous proprietary methods exist, a common and logical pathway involves the functionalization of a commercially available starting material, such as 2-fluorobenzotrifluoride. The following represents a plausible and industrially relevant synthetic route.[7][8]

General Synthetic Protocol

-

Nitration: The starting material, 2-fluorobenzotrifluoride, is subjected to nitration using a mixture of sulfuric and nitric acid.[8] The reaction temperature must be carefully controlled (e.g., 0-10 °C) to prevent over-nitration and ensure regioselectivity, yielding 3-trifluoromethyl-4-fluoronitrobenzene. The electron-withdrawing nature of the -CF₃ group and the ortho-, para-directing effect of the fluorine atom guide the incoming nitro group.

-

Reduction: The resulting nitro-intermediate is reduced to the corresponding aniline.[8] This is typically achieved using a reducing agent like iron powder in the presence of an acid catalyst (e.g., ammonium chloride in an alcohol/water solvent system). This step transforms the nitro group into a primary amine, 3-trifluoromethyl-4-fluoroaniline, which is essential for the subsequent diazotization.[8]

-

Bromination: The aniline is then brominated, for instance using bromine in acetic acid, to install a bromine atom at a key position, yielding a brominated aniline intermediate.[7][8]

-

Diazotization & Sandmeyer Reaction: The resulting aniline is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄) at low temperatures (0-5 °C). This diazonium intermediate is then subjected to a Sandmeyer-type reaction using a cyanide source, such as cuprous cyanide, to replace the diazonium group with a nitrile.[8] This step is critical for forming the benzonitrile core.

-

Purification: The final crude product is purified, typically via distillation or column chromatography, to achieve the desired high purity (e.g., ≥98%) required for subsequent applications.[5]

Synthesis Workflow Diagram

Caption: Generalized synthetic workflow for a fluorinated benzonitrile.

Self-Validating Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structural integrity and arrangement of atoms.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, notably the sharp, strong absorbance of the nitrile (C≡N) group around 2230 cm⁻¹.

-

Gas Chromatography (GC): Used to determine the purity of the final liquid product.[5]

Applications in Research and Drug Development

3-Fluoro-5-(trifluoromethyl)benzonitrile is not an end product but a high-value intermediate. Its utility stems from the predictable reactivity of the nitrile group and the advantageous properties conferred by the fluorinated aromatic ring.

-

Pharmaceutical Synthesis: The compound is a documented reagent in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are investigated for the treatment of high cholesterol.[9] The fluorinated phenyl moiety is often a core component of the final active pharmaceutical ingredient (API), contributing to improved metabolic stability and bioavailability.[3] It also serves as an intermediate for developing anti-cancer agents and other therapeutics.[5]

-

Agrochemical Development: In the agrochemical industry, this building block is used to create advanced pesticides and herbicides.[5] The trifluoromethyl group is a well-known toxophore in many active agrochemicals, and its inclusion can enhance the efficacy and selectivity of the final product.[5]

-

Materials Science: The unique electronic properties of the fluorinated ring make it a candidate for the synthesis of specialty polymers and coatings with enhanced durability and specific optical properties.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-Fluoro-5-(trifluoromethyl)benzonitrile is critical. Information derived from its Safety Data Sheet (SDS) dictates the necessary precautions.[10][11]

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[10] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields conforming to EN166, and a lab coat.[11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames, as it is a combustible liquid.

-

Storage: Store in a cool, well-ventilated, and tightly closed container away from incompatible materials and sources of ignition.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzonitrile stands as an exemplary model of a modern chemical building block. Its synthesis, while requiring careful control, yields a versatile intermediate whose strategic application in pharmaceutical and agrochemical development is well-established. The physicochemical properties imparted by its dual fluorine motifs—the lone fluoro and the trifluoromethyl group—provide researchers with a powerful tool to design next-generation molecules with enhanced performance and stability. Proper understanding of its synthesis, handling, and reactivity is essential for any scientist working at the forefront of chemical innovation.

References

-

3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746. PubChem, National Center for Biotechnology Information. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Cheméo. [Link]

-

SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific. [Link]

-

3-Fluoro-5-methyl-2-(trifluoromethoxy)benzonitrile | C9H5F4NO. PubChem, National Center for Biotechnology Information. [Link]

-

3-Methoxy-5-(trifluoromethyl)benzonitrile | C9H6F3NO | CID 26986307. PubChem, National Center for Biotechnology Information. [Link]

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap. [Link]

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

This compound (C9H6F3N). PubChemLite. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 261952-04-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 9. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE | 149793-69-1 [chemicalbook.com]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This guide provides a detailed technical overview of 3-Methyl-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into a representative synthetic strategy with a focus on the causal relationships behind experimental choices, and contextualize its application within modern drug discovery workflows. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethylated scaffolds to advance their research programs.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The deliberate incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The -CF3 group, in particular, offers a unique combination of properties that can profoundly and beneficially alter a parent molecule's biological profile.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl group is often considered a bioisostere of a methyl or isopropyl group, yet its electronic properties are vastly different. Its strong electron-withdrawing nature and high lipophilicity can simultaneously enhance a compound's:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding potency.

-

Lipophilicity and Cell Permeability: Increased lipophilicity often improves a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1]

-

pKa Modulation: As a powerful electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.

The Benzonitrile Moiety: A Versatile Synthetic and Functional Group

The nitrile (-C≡N) group, or cyano group, is more than a simple structural component; it is a highly versatile functional handle.[2] It can be readily transformed into other critical functional groups, including amines, carboxylic acids, amides, and tetrazoles, providing a late-stage diversification point in a synthetic campaign. Furthermore, the nitrile's linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor, contributing directly to molecular recognition at a biological target.

When combined, the trifluoromethyl and nitrile functionalities on a benzene ring, as in this compound, create a molecular scaffold primed for elaboration into potent and stable bioactive molecules.

Physicochemical and Structural Properties

Accurate characterization of a building block is the foundation of its effective use. This compound is systematically named according to IUPAC rules, reflecting its substituted benzene core.

Key Physicochemical Data

The following table summarizes the key computed and experimental properties of the molecule. This data is critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 185.15 g/mol | [3] |

| Monoisotopic Mass | 185.04523 Da | [4] |

| XLogP (Predicted) | 2.9 | [4] |

| SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C#N | [4] |

| InChIKey | CSJHJNBBWUGJFY-UHFFFAOYSA-N | [4] |

| Storage | Sealed in dry, room temperature | [6] |

Synthesis and Mechanistic Insights

While numerous specific protocols exist for related structures, a general and robust strategy for the synthesis of this compound can be designed based on well-established organometallic and substitution reactions. The following represents a logical and field-proven approach.

Retrosynthetic Analysis and Strategy

A common and effective strategy for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aniline. Alternatively, a palladium-catalyzed cyanation of an aryl halide offers a more modern and often higher-yielding approach. Our proposed synthesis begins with a commercially available starting material, 3-bromo-5-methylbenzotrifluoride.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

This method is chosen for its high functional group tolerance, generally good yields, and avoidance of the often hazardous diazonium salt intermediates. The causality for this choice lies in its reliability and scalability, which are paramount in a drug development setting.

Caption: Proposed synthesis via palladium-catalyzed cyanation.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes a rationale, and the final analytical workflow confirms the identity and purity of the product, validating the success of the synthesis.

Objective: To synthesize this compound from 3-bromo-5-methylbenzotrifluoride.

Materials:

-

3-Bromo-5-methylbenzotrifluoride (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂, 0.6 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-5-methylbenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would halt the catalytic cycle and lead to reaction failure. Dppf is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.

-

-

Solvent Addition and Degassing: Add anhydrous DMF via syringe. The volume should be sufficient to create a ~0.5 M solution. Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. Degassing removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Causality: High temperature is required to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) center.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with toluene and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The aqueous wash removes the DMF solvent and inorganic byproducts. Toluene is used as the extraction solvent due to the product's high solubility and its immiscibility with water.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality: Chromatography separates the desired product from unreacted starting material, catalyst residues, and any side products, ensuring high purity.

-

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Applications in Drug Development

The this compound scaffold is a valuable starting point in fragment-based or lead optimization campaigns. Its utility is exemplified by the use of structurally similar compounds in the synthesis of potent therapeutic agents. For instance, related fluorinated benzonitriles are key intermediates in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors for treating high cholesterol and in the preparation of novel antimicrobial agents.[7]

Logical Workflow for Scaffold Integration

The integration of a building block like this compound into a drug discovery program follows a logical, multi-stage process.

Caption: Drug discovery workflow utilizing the target scaffold.

Analytical and Quality Control Protocols

A self-validating analytical system is essential to ensure the quality and consistency of any chemical reagent used in research and development.

Purity Assessment via HPLC

-

Method: A reverse-phase HPLC method (e.g., C18 column) with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) is standard.

-

Validation: The method is validated by demonstrating specificity (a sharp, single peak for the pure compound), linearity (a linear relationship between concentration and peak area), and accuracy. Purity is typically reported as a percentage of the total peak area.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of the aromatic protons and the methyl group, with characteristic splitting patterns and chemical shifts.

-

¹³C NMR: Will show the correct number of carbon signals, including the distinct quaternary carbons of the -CF₃ and -CN groups.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₉H₆F₃N) with high precision.

This multi-pronged analytical approach ensures that the material meets the stringent identity and purity requirements for use in sensitive biological assays and further chemical synthesis.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its unique combination of a metabolically robust trifluoromethyl group and a versatile nitrile handle makes it an exceptionally valuable building block for the creation of next-generation pharmaceuticals and agrochemicals. The synthetic and analytical protocols outlined in this guide provide a robust framework for its utilization, empowering researchers to harness its properties to address complex scientific challenges. As the demand for molecules with fine-tuned ADME properties continues to grow, the strategic deployment of scaffolds like this will remain a critical component of successful research and development programs.

References

-

This compound (C9H6F3N). PubChemLite. [Link]

-

3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746. PubChem. [Link]

-

Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Blossomchem. [Link]

-

3-Fluoro-5-methyl-2-(trifluoromethoxy)benzonitrile | C9H5F4NO. PubChem. [Link]

-

Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Cheméo. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037. PubChem. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzonitrile. MySkinRecipes. [Link]

-

3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE. Chemdad. [Link]

-

3-Methoxy-5-(trifluoromethyl)benzonitrile | C9H6F3NO | CID 26986307. PubChem. [Link]

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patsnap. [Link]

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Benzonitrile. Wikipedia. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 261952-04-9 [chemicalbook.com]

- 6. 261952-04-9|this compound|BLD Pharm [bldpharm.com]

- 7. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Guide to the Spectroscopic Characterization of 3-Methyl-5-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to offer a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Molecular Identity and Structure

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical and spectroscopic properties. The presence of an electron-donating methyl group and two strongly electron-withdrawing groups—a trifluoromethyl and a nitrile group—creates a distinct electronic environment.

-

Molecular Formula: C₉H₆F₃N[1]

-

Molecular Weight: 185.15 g/mol [1]

-

CAS Number: 261952-04-9[1]

-

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the nitrile, trifluoromethyl, and substituted benzene moieties.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~2230 | Strong | C≡N stretch | The nitrile stretch is a sharp, strong band typically found in the 2260-2220 cm⁻¹ region. Its precise position can be influenced by electronic effects. |

| ~1350 | Strong | C-F stretch (symmetric) | The trifluoromethyl group gives rise to strong C-F stretching absorptions. Data from related compounds like 3,5-bis(trifluoromethyl)benzonitrile show strong bands in this region[2]. |

| ~1170 & ~1130 | Strong | C-F stretch (asymmetric) | Multiple strong bands are expected for the asymmetric C-F stretches of the CF₃ group. |

| 3100-3000 | Medium | Aromatic C-H stretch | These bands are characteristic of C-H bonds on an aromatic ring. |

| ~1600 & ~1475 | Medium to Weak | Aromatic C=C stretch | These skeletal vibrations are characteristic of the benzene ring. |

| 2980-2850 | Medium to Weak | Aliphatic C-H stretch | These absorptions arise from the C-H bonds of the methyl group. |

Experimental Protocol for IR Spectroscopy:

A standard approach for acquiring an IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Caption: Workflow for ATR-FT-IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the three methyl protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.8 | Singlet | 1H | H-4 | This proton is situated between two electron-withdrawing groups (CN and CF₃) and is expected to be the most deshielded of the aromatic protons. |

| ~7.6 | Singlet | 1H | H-2 | This proton is ortho to the nitrile group and meta to the trifluoromethyl group, leading to a downfield shift. |

| ~7.5 | Singlet | 1H | H-6 | This proton is ortho to the trifluoromethyl group and meta to the nitrile group, also resulting in a downfield shift. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical benzylic proton region. |

Note: The aromatic protons may exhibit very small long-range couplings, but are predicted to appear as singlets or broadened singlets.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in this compound.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~142 | C-3 | The carbon bearing the methyl group will be upfield relative to the other substituted aromatic carbons. |

| ~135 | C-5 (quartet, JCF ≈ 33 Hz) | The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the fluorine atoms. This is consistent with data from compounds like 4-(trifluoromethyl)benzonitrile[3]. |

| ~134 | C-2 | Aromatic CH. |

| ~132 | C-6 | Aromatic CH. |

| ~129 | C-4 | Aromatic CH. |

| ~123 | -CF₃ (quartet, JCF ≈ 272 Hz) | The trifluoromethyl carbon will show a large one-bond coupling to the fluorine atoms and will be significantly downfield. This is a characteristic signal for a CF₃ group attached to an aromatic ring[3]. |

| ~118 | -C≡N | The nitrile carbon is typically found in this region. |

| ~114 | C-1 | The carbon attached to the nitrile group. |

| ~21 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent).

-

Instrument Setup: Lock and shim the spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (except for carbons coupled to fluorine).

-

Data Processing: Fourier transform the FID and phase correct the spectrum.

Caption: General Workflow for NMR Spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can confirm the molecular weight and provide structural clues.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Predicted Identity | Rationale |

| 185 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. This is predicted to be the base peak or a very intense peak[4]. |

| 166 | [M - F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |

| 116 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Set up the gas chromatograph (GC) with an appropriate temperature program to separate the compound from any impurities. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-300).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum of the peak corresponding to the compound of interest.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the established principles of spectroscopic interpretation and analysis of closely related molecules. This information provides a strong foundation for researchers working with this compound, enabling them to anticipate its spectral characteristics and aiding in the confirmation of its synthesis and purity. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and further analysis.

References

-

Supporting Information for a scientific publication.[3]

-

PubChem entry for this compound (C9H6F3N).[4]

-

ChemicalBook entry for 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum.[5]

-

PubChem entry for 3-Fluoro-5-(trifluoromethyl)benzonitrile.[4]

-

NIST WebBook entry for 3-Fluoro-5-(trifluoromethyl)benzonitrile.[6]

-

PubChemLite entry for this compound (C9H6F3N).[7]

-

Santa Cruz Biotechnology product page for this compound.[1]

-

ChemicalBook entry for 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum.[8]

-

ChemicalBook entry for 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum.[9]

-

PubChem entry for 3,5-Bis(trifluoromethyl)benzonitrile.[2]

-

NIST WebBook entry for 3,5-Bis(trifluoromethyl)benzonitrile.[10]

-

NIST WebBook entry for Benzonitrile, 3-methyl-.[11]

Sources

- 1. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)benzonitrile 99 368-77-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]

- 6. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 7. PubChemLite - this compound (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 8. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]

- 9. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR [m.chemicalbook.com]

- 10. 3,5-Bis(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 11. Benzonitrile, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the NMR Spectra of 3-Methyl-5-(trifluoromethyl)benzonitrile

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with practical, field-proven methodologies to offer a robust understanding of the spectral characteristics of this molecule.

Introduction: The Structural Significance of this compound

This compound (C₉H₆F₃N) is a substituted aromatic compound featuring three distinct functional groups on the benzene ring: a nitrile (-CN), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group, positioned at C1, C3, and C5 respectively.[1][2][3] The electronic properties of these substituents—the electron-donating nature of the methyl group and the strong electron-withdrawing effects of the nitrile and trifluoromethyl groups—create a unique electronic environment that is reflected in its NMR spectra.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the ¹H and ¹³C nuclei, we can confirm the substitution pattern and gain insight into the electronic structure of the molecule.

Predicted ¹H NMR Spectrum: A-Level Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's structure. The key to this prediction lies in understanding how each substituent influences the magnetic environment of the protons.

Aromatic Protons (H2, H4, H6)

-

Chemical Shift Prediction: Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4] In this molecule, all three aromatic protons are subject to the strong deshielding effects of the electron-withdrawing nitrile and trifluoromethyl groups, which pull electron density away from the ring.[5] This deshielding causes the protons to experience a stronger effective magnetic field, shifting their resonance downfield to the lower end of the aromatic range. The methyl group provides a slight shielding effect, but it is largely outweighed. We predict these protons will appear as closely spaced signals in the approximate range of 7.7 - 8.0 ppm .

-

Multiplicity Prediction:

-

H-H Coupling: The three aromatic protons (H2, H4, H6) are all meta to each other. Meta coupling (⁴J) in benzene rings is typically very small, on the order of 1-3 Hz.[6][7]

-

H-F Coupling: Long-range coupling between the aromatic protons and the fluorine atoms of the CF₃ group (⁵JHF) is also expected. This coupling is generally small, often around 1 Hz.

-

Observed Pattern: Due to these very small coupling constants, the signals for H2, H4, and H6 may not be fully resolved into distinct multiplets, especially on lower-field instruments. They are expected to appear as sharp singlets or very narrowly split multiplets. For the purpose of prediction, we will designate them as "narrow multiplet" (m) or "broad singlet" (br s).

-

Methyl Protons (-CH₃)

-

Chemical Shift Prediction: Benzylic protons, those on a carbon adjacent to an aromatic ring, typically appear in the 2.3-3.0 ppm range.[4] The methyl protons in this compound fall into this category. Their precise shift will be slightly downfield from toluene (2.36 ppm) due to the overall electron-withdrawing nature of the ring. A predicted chemical shift of approximately 2.6 ppm is reasonable.

-

Multiplicity Prediction: The methyl protons have no adjacent proton neighbors (a three-bond distance). Therefore, they will not be split by other protons and will appear as a sharp singlet (s) .

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene Ring Nodes C1 [pos="0,1.5!", label="C1"]; C2 [pos="-1.3,0.75!", label="C2"]; C3 [pos="-1.3,-0.75!", label="C3"]; C4 [pos="0,-1.5!", label="C4"]; C5 [pos="1.3,-0.75!", label="C5"]; C6 [pos="1.3,0.75!", label="C6"];

// Substituent Nodes CN_C [pos="0,2.5!", label="C", fontcolor="#EA4335"]; CN_N [pos="0,3.5!", label="N", fontcolor="#4285F4"]; CH3_C [pos="-2.6,-1.25!", label="C", fontcolor="#34A853"]; H_Me1 [pos="-3.2,-0.5!", label="H"]; H_Me2 [pos="-3.2,-2.0!", label="H"]; H_Me3 [pos="-2.0,-2.0!", label="H"]; CF3_C [pos="2.6,-1.25!", label="C", fontcolor="#FBBC05"]; F1 [pos="3.2,-0.5!", label="F"]; F2 [pos="3.2,-2.0!", label="F"]; F3 [pos="2.0,-2.0!", label="F"]; H2 [pos="-2.2,1.25!", label="H2"]; H4 [pos="0,-2.5!", label="H4"]; H6 [pos="2.2,1.25!", label="H6"];

// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Bonds C1 -- CN_C [label=" CN", fontcolor="#EA4335"]; CN_C -- CN_N [style=filled, arrowhead=none, arrowtail=none, penwidth=3]; C3 -- CH3_C [label=" CH₃", fontcolor="#34A853"]; CH3_C -- H_Me1; CH3_C -- H_Me2; CH3_C -- H_Me3; C5 -- CF3_C [label=" CF₃", fontcolor="#FBBC05"]; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; C2 -- H2; C4 -- H4; C6 -- H6; } Caption: Structure of this compound.

Predicted ¹³C NMR Spectrum: A Deeper Dive

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

-

C1 (C-CN): This carbon is attached to the electronegative nitrile group. Its chemical shift will be in the typical range for nitrile-substituted aromatic carbons, predicted around 113 ppm .

-

C2 & C6: These carbons are ortho to the nitrile group and meta to the CF₃ group. They are deshielded by the nitrile group. Their chemical shifts are predicted to be in the range of 135-137 ppm .

-

C3 (C-CH₃): This carbon is attached to the electron-donating methyl group, which causes a shielding effect. However, it is also meta to the strongly withdrawing nitrile and CF₃ groups. The net effect places its resonance around 142 ppm .

-

C4: This carbon is situated between the two electron-withdrawing groups (para to -CH₃), leading to significant deshielding. Its signal is predicted to be around 130 ppm .

-

C5 (C-CF₃): The carbon directly attached to the trifluoromethyl group is significantly influenced by the fluorine atoms. It will appear as a quartet (q) due to one-bond C-F coupling (¹JCF), which is typically large (around 272 Hz).[8] Its chemical shift is predicted to be around 133 ppm .

-

CN (Nitrile Carbon): The nitrile carbon itself is found further downfield, typically in the range of 115-120 ppm. A prediction of 117 ppm is appropriate.

-

-CH₃ (Methyl Carbon): The methyl carbon is shielded and will appear upfield, characteristic of alkyl groups, at approximately 21 ppm .

-

-CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group will also show a strong one-bond coupling to the three fluorine atoms, resulting in a quartet (q) with a large coupling constant. Its chemical shift is expected in the region of 123 ppm .[8]

dot graph "NMR_Coupling_Diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} Caption: Predicted NMR coupling interactions.

Data Summary: Predicted NMR Assignments

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, assuming data acquisition in a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2, H4, H6 | 7.7 - 8.0 | m (narrow) | ⁴JHH ≈ 1-3 Hz, ⁵JHF ≈ 1 Hz |

| -CH₃ | ~2.6 | s | N/A |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Predicted Coupling Constant (J, Hz) |

| C1 (C-CN) | ~113 | s | N/A |

| C2, C6 | 135 - 137 | m (small) | Long-range JCF |

| C3 (C-CH₃) | ~142 | s | N/A |

| C4 | ~130 | m (small) | Long-range JCF |

| C5 (C-CF₃) | ~133 | q | ¹JCF ≈ 272 Hz |

| -CN | ~117 | s | N/A |

| -CH₃ | ~21 | s | N/A |

| -CF₃ | ~123 | q | ¹JCF ≈ 272 Hz |

Experimental Protocol: A Self-Validating Workflow

To acquire high-quality, reliable NMR spectra for this compound, a rigorous and self-validating experimental protocol is essential.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} Caption: NMR data acquisition and processing workflow.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.[9]

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for small organic molecules.[10]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

If any solid particles are visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[7]

-

-

NMR Tube and Spectrometer Setup:

-

Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity.

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.

-

Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) to maximize sensitivity.

-

-

Shimming and Data Acquisition:

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. The quality of the shimming directly impacts spectral resolution and peak shape.[11]

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

For ¹⁹F NMR (Optional but Recommended): Acquire a proton-decoupled ¹⁹F spectrum. This will show a single sharp singlet for the three equivalent fluorine atoms and can be useful for purity assessment.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.[12]

-

Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.[13]

-

Apply a baseline correction to obtain a flat baseline across the spectrum.[6]

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and measure the coupling constants (J) for resolved signals.

-

By following this detailed protocol, researchers can generate accurate and reproducible NMR data, ensuring the trustworthy characterization of this compound.

References

-

Supporting Information. Journal of the American Chemical Society.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

Sample Preparation. Rochester Institute of Technology.

-

High resolution NMR spectra of some tri-substituted benzenes. Indian Academy of Sciences.

-

NMR Sample Preparation Guide. Scribd.

-

NMR Sample Preparation: The Complete Guide. Organomation.

-

NMR Sample Preparation. University of Minnesota.

-

NMR SAMPLE PREPARATION. Western University.

-

How Do You Process NMR Data?. Chemistry For Everyone - YouTube.

-

PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.

-

3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum. ChemicalBook.

-

3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum. ChemicalBook.

-

3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook.

-

High resolution NMR spectra of some tri-substituted benzenes. ResearchGate.

-

19F Coupling Constants Table. Alfa Chemistry.

-

This compound | CAS 261952-04-9. Santa Cruz Biotechnology.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

This compound (C9H6F3N). PubChemLite.

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

-

3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE | 149793-69-1. ChemicalBook.

-

3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex.

-

Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society.

-

Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing.

-

This compound | 261952-04-9. ChemicalBook.

-

3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 261952-04-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 10. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Mass Spectrometry of 3-Methyl-5-(trifluoromethyl)benzonitrile: A Technical Guide for Researchers

Introduction

3-Methyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a nitrile, a methyl, and a trifluoromethyl group, imparts specific chemical properties that are of interest in drug design and synthesis. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) and electrospray ionization (ESI) techniques. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its metabolites or degradation products.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to exhibit a distinct pattern of fragmentation, primarily driven by the stability of the aromatic ring and the nature of its substituents. The following sections detail the anticipated fragmentation under hard and soft ionization techniques.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a chemical fingerprint for structural elucidation.[1][2] For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[3]

The key predicted fragmentation pathways for this compound under EI are as follows:

-

Molecular Ion (M+•): The molecular ion will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The molecular formula is C9H6F3N, giving a molecular weight of approximately 185.15 g/mol .

-

Loss of a Methyl Radical (M-15): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH3) to form a stable benzylic-type cation.

-

Loss of a Trifluoromethyl Radical (M-69): The C-CF3 bond can cleave to release a trifluoromethyl radical (•CF3), a characteristic fragmentation for trifluoromethylated compounds.[4]

-

Loss of HCN (M-27): Aromatic nitriles can undergo fragmentation with the loss of a neutral hydrogen cyanide (HCN) molecule.[5]